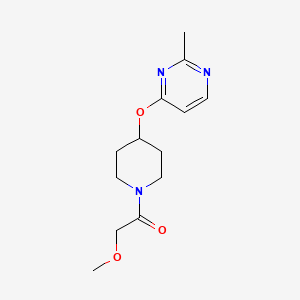
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience. This compound is also known by its chemical name, MPEP, and is categorized as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone involves the reaction of 2-methoxyacetyl chloride with 4-(2-methyl-4-pyrimidinyloxy)piperidine in the presence of a base to form the desired product.
Starting Materials
2-methoxyacetyl chloride, 4-(2-methyl-4-pyrimidinyloxy)piperidine, Base (e.g. triethylamine)
Reaction
Step 1: 2-methoxyacetyl chloride is added dropwise to a solution of 4-(2-methyl-4-pyrimidinyloxy)piperidine in anhydrous dichloromethane at 0°C., Step 2: The reaction mixture is stirred at room temperature for several hours., Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride formed during the reaction., Step 4: The resulting mixture is filtered and the solvent is evaporated under reduced pressure., Step 5: The crude product is purified by column chromatography to obtain the desired product, 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone.
作用機序
MPEP works by selectively blocking the 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which is a type of glutamate receptor found in the central nervous system. This receptor plays a crucial role in the regulation of various physiological processes, including learning, memory, and synaptic plasticity. By blocking this receptor, MPEP is believed to modulate the activity of the glutamatergic system, which may lead to the development of new treatments for various neurological disorders.
生化学的および生理学的効果
MPEP has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, the regulation of synaptic plasticity, and the reduction of oxidative stress. These effects are believed to underlie the potential therapeutic applications of MPEP in various neurological disorders.
実験室実験の利点と制限
One of the primary advantages of using MPEP in lab experiments is its selectivity for the 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone receptor, which allows for the specific modulation of the glutamatergic system without affecting other neurotransmitter systems. However, one of the limitations of using MPEP is its relatively low potency, which may require higher concentrations to achieve the desired effects.
将来の方向性
There are several potential future directions for the research on MPEP, including the development of more potent and selective 2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone antagonists, the investigation of its potential applications in the treatment of other neurological disorders, and the exploration of its effects on other physiological systems. Additionally, the use of MPEP in combination with other drugs may lead to the development of more effective treatments for various neurological disorders.
科学的研究の応用
MPEP has been extensively studied for its potential applications in various fields of scientific research. One of its primary uses is in the development of drugs for the treatment of various neurological disorders, including anxiety, depression, and schizophrenia. MPEP has also been shown to have potential applications in the treatment of drug addiction and withdrawal symptoms.
特性
IUPAC Name |
2-methoxy-1-[4-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-10-14-6-3-12(15-10)19-11-4-7-16(8-5-11)13(17)9-18-2/h3,6,11H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHMWTWQYZAXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(CC2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Hydrazino-6-methyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B2673279.png)
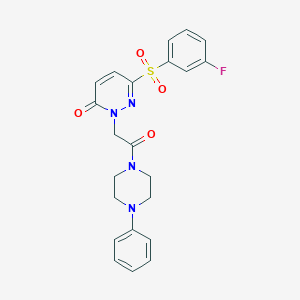
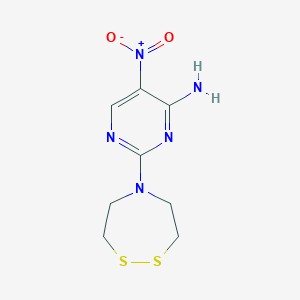
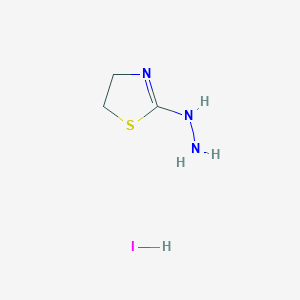
![6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2673289.png)
![2-[(2H-indazol-3-yl)formamido]pentanedioic acid](/img/structure/B2673290.png)
![3-(4-Fluorobenzyl)-8-(phenylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2673292.png)
![1-[2-(Cyclohexen-1-yl)ethyl]-5-oxo-N-prop-2-ynylpyrrolidine-3-carboxamide](/img/structure/B2673293.png)
![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2673294.png)
![N-(2,5-dimethoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2673295.png)
![N-[5-[(3-bromo-4-methoxyphenyl)sulfamoyl]-2-chlorophenyl]-2-chloropyridine-3-carboxamide](/img/structure/B2673298.png)
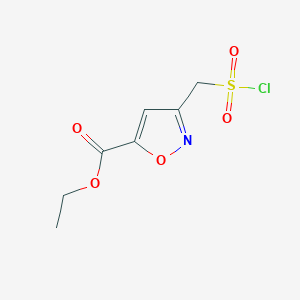
![N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2673301.png)
![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2673302.png)